molecular formula C9H21Cl2N3O2 B8146942 Cis-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate dihydrochloride

Cis-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate dihydrochloride

Cat. No.: B8146942
M. Wt: 274.19 g/mol
InChI Key: MONWOEJDHAGAHU-DTQHMAPFSA-N
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Description

Cis-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N3O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of two amino groups and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from commercially available starting materials.

    Introduction of Amino Groups: The introduction of amino groups at the 3 and 4 positions of the pyrrolidine ring is achieved through selective amination reactions. This can involve the use of reagents such as ammonia or amines under controlled conditions.

    Esterification: The tert-butyl ester group is introduced via esterification reactions, often using tert-butyl alcohol and an appropriate acid catalyst.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to the dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. Key considerations include:

    Optimization of Reaction Conditions: Temperature, pressure, and reaction time are optimized to maximize yield and purity.

    Purification: The product is purified using techniques such as crystallization, filtration, and recrystallization to ensure high purity.

    Quality Control: Analytical methods such as HPLC, NMR, and mass spectrometry are employed to verify the identity and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Cis-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, Cis-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate dihydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its amino groups and ester functionality make it a versatile intermediate in the development of pharmaceuticals and bioactive compounds.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Cis-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate dihydrochloride depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The amino groups can form hydrogen bonds or ionic interactions, while the ester group can undergo hydrolysis or other chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate: Lacks the dihydrochloride salt form.

    cis-3,4-Diaminopyrrolidine-1-carboxylate: Lacks the tert-butyl ester group.

    trans-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate dihydrochloride: Different stereochemistry.

Uniqueness

Cis-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate dihydrochloride is unique due to its specific stereochemistry and the presence of both amino and ester functional groups. This combination of features makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

tert-butyl (3S,4R)-3,4-diaminopyrrolidine-1-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O2.2ClH/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12;;/h6-7H,4-5,10-11H2,1-3H3;2*1H/t6-,7+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONWOEJDHAGAHU-DTQHMAPFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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